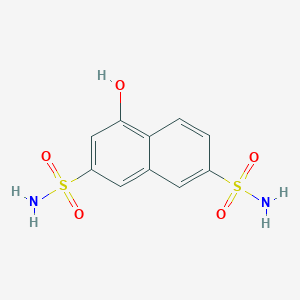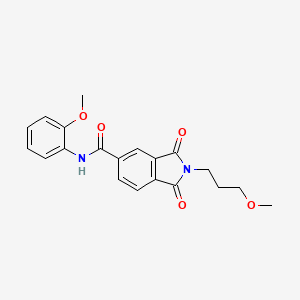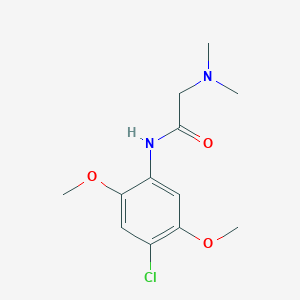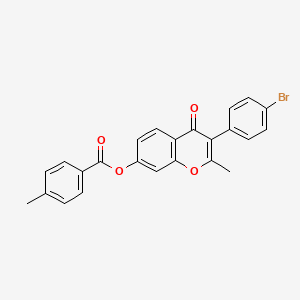
4-Hydroxynaphthalene-2,7-disulfonamide
Overview
Description
4-Hydroxynaphthalene-2,7-disulfonamide is an organic compound with the molecular formula C10H9NO6S2 It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxynaphthalene-2,7-disulfonamide typically involves the sulfonation of naphthalene followed by the introduction of hydroxyl and sulfonamide groups. One common method includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Hydroxylation: The sulfonated naphthalene is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group at the 4 position.
Amination: Finally, the sulfonic acid groups are converted to sulfonamide groups through a reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to sulfonate naphthalene efficiently.
Catalytic Hydroxylation: Employing catalysts to enhance the hydroxylation step.
Automated Amination: Utilizing automated systems for the amination process to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxynaphthalene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
4-Hydroxynaphthalene-2,7-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Hydroxynaphthalene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxynaphthalene-2,7-disulfonic Acid: Similar structure but with sulfonic acid groups instead of sulfonamide groups.
4,5-Dihydroxynaphthalene-2,7-disulfonic Acid: Contains an additional hydroxyl group, affecting its chemical properties and reactivity.
Chromotropic Acid: A related compound used in dye chemistry and analytical applications.
Uniqueness
4-Hydroxynaphthalene-2,7-disulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-hydroxynaphthalene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S2/c11-18(14,15)7-1-2-9-6(3-7)4-8(5-10(9)13)19(12,16)17/h1-5,13H,(H2,11,14,15)(H2,12,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTDDLASEJQVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)N)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4800738.png)
![1-(2-Chlorophenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea](/img/structure/B4800745.png)
![2,5-bis[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4800754.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4800759.png)
![methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4800761.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4800771.png)
![1-(4-fluoro-3-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4800776.png)
![N,N-diethyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4800778.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4800799.png)
![4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4800810.png)
![2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL](/img/structure/B4800816.png)
